molecular formula C14H12N2O2 B608355 KL1333 CAS No. 1800405-30-4

KL1333

Cat. No.: B608355
CAS No.: 1800405-30-4
M. Wt: 240.26 g/mol
InChI Key: AJFWITSBVLLDCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

KL1333, also known as NA2ZOL5UGM, KL-1333, or 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione, primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a crucial enzyme involved in the cell’s energy metabolism .

Mode of Action

This compound is an orally available, small organic molecule that reacts with NQO1 as a substrate . This interaction results in increases in intracellular NAD+ levels via NADH oxidation . The elevated NAD+ levels then trigger the activation of SIRT1 and AMPK, subsequently activating PGC-1α .

Biochemical Pathways

The increase in NAD+ levels induced by this compound affects several biochemical pathways. The activation of SIRT1 and AMPK leads to the activation of PGC-1α . These changes have downstream effects on energy metabolism and mitochondrial function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both healthy volunteers and patients with primary mitochondrial diseases . The study confirmed single ascending dose (SAD) data from a prior Phase 1 study and showed, for the first time, multiple-ascending dose (MAD) data from healthy volunteers and multiple day dosing in patients . The study also included an analysis of the food effect and split dosing of this compound in healthy volunteers .

Result of Action

This compound has been shown to improve mitochondrial biogenesis and function . In MELAS fibroblasts, this compound increased ATP levels and decreased lactate and ROS levels . Additionally, mitochondrial functional analyses revealed that this compound increased mitochondrial mass, membrane potential, and oxidative capacity .

Safety and Hazards

As of the time of the orphan designation, no satisfactory methods of treatment were authorized in the EU. Patients received supportive therapy to deal with the symptoms . For more detailed safety and hazard information, please refer to the appropriate regulatory and safety datasheets.

Future Directions

The effects of the medicine have been evaluated in experimental models. At the time of submission of the application for orphan designation, no clinical trials with the medicine in patients with MELAS had been started .

Preparation Methods

KL1333 is synthesized through a series of organic reactions involving specific substrates and catalysts. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that this compound reacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate, resulting in increases in intracellular NAD levels via NADH oxidation .

Chemical Reactions Analysis

KL1333 undergoes several types of chemical reactions, primarily involving oxidation. It acts as a substrate for NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD . This reaction is crucial for its role in modulating cellular energy metabolism. The major product formed from this reaction is NAD, which plays a central role in cellular energy production and metabolism.

Comparison with Similar Compounds

KL1333 is unique in its ability to modulate NAD levels and improve mitochondrial function. It has been compared to other compounds such as idebenone and coenzyme Q10 (CoQ10), which also target mitochondrial function. this compound has shown significantly higher NADH oxidation activity compared to these compounds, making it a more potent modulator of cellular energy metabolism . Similar compounds include:

  • Idebenone
  • Coenzyme Q10 (CoQ10)

This compound stands out due to its higher efficacy in increasing NAD levels and enhancing mitochondrial function .

Properties

IUPAC Name

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWITSBVLLDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800405-30-4
Record name KL-1333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KL-1333
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for this compound's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:

  • Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
  • Decreased lactate levels: Indicating improved metabolic function. []
  • Decreased ROS levels: Suggesting a reduction in oxidative stress. []
  • Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in this compound research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:

  • Clinical Trials: A Phase Ia/Ib study investigating this compound in healthy subjects and patients with primary mitochondrial disease has been initiated. [] The results of this and future clinical trials are eagerly anticipated to confirm the safety and efficacy of this compound in humans.

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